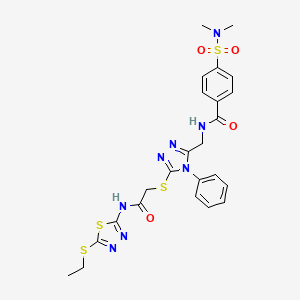
4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H26N8O4S4 and its molecular weight is 618.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex heterocyclic molecule that incorporates both triazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Structure
The synthesis of this compound involves the combination of various pharmacophores, including a triazole and a thiadiazole ring. The presence of the sulfamoyl group enhances its potential biological activity by improving solubility and bioavailability.
Antimicrobial Activity
Numerous studies have demonstrated that compounds containing triazole and thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Triazolo-thiadiazole derivatives have been reported to show antibacterial and antifungal activities against various pathogens. In particular, compounds with electron-withdrawing groups at specific positions on the triazole ring exhibited enhanced antimicrobial efficacy .
- A study showed that certain derivatives displayed notable antibacterial effects against Escherichia coli and Staphylococcus aureus , with inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
Anticancer Activity
The anticancer potential of similar compounds has also been explored:
- Research indicates that some triazole-thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, modifications to the structure of these compounds led to improved inhibitory activities compared to standard treatments .
Anti-inflammatory Activity
Inflammation-related diseases can also be targeted by these compounds:
- Studies have highlighted the anti-inflammatory properties of triazole derivatives, suggesting that they can significantly reduce inflammation markers in vitro . The incorporation of a thiadiazole moiety was found to enhance these effects.
Case Studies
- Antimicrobial Efficacy : A series of synthesized triazolo-thiadiazole derivatives were evaluated for their antimicrobial activity using the disc diffusion method. Compounds with fluorophenyl substitutions displayed particularly strong activity against both gram-positive and gram-negative bacteria .
- Cytotoxicity Testing : The cytotoxic effects of various synthesized thiadiazole derivatives were assessed using the ISO 10993-5 protocol. Results indicated that many compounds maintained cell viability above 50%, suggesting low toxicity at tested concentrations .
Data Summary
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N8O4S4/c1-4-37-24-30-28-22(39-24)26-20(33)15-38-23-29-27-19(32(23)17-8-6-5-7-9-17)14-25-21(34)16-10-12-18(13-11-16)40(35,36)31(2)3/h5-13H,4,14-15H2,1-3H3,(H,25,34)(H,26,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBYPGEQUKPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N8O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














